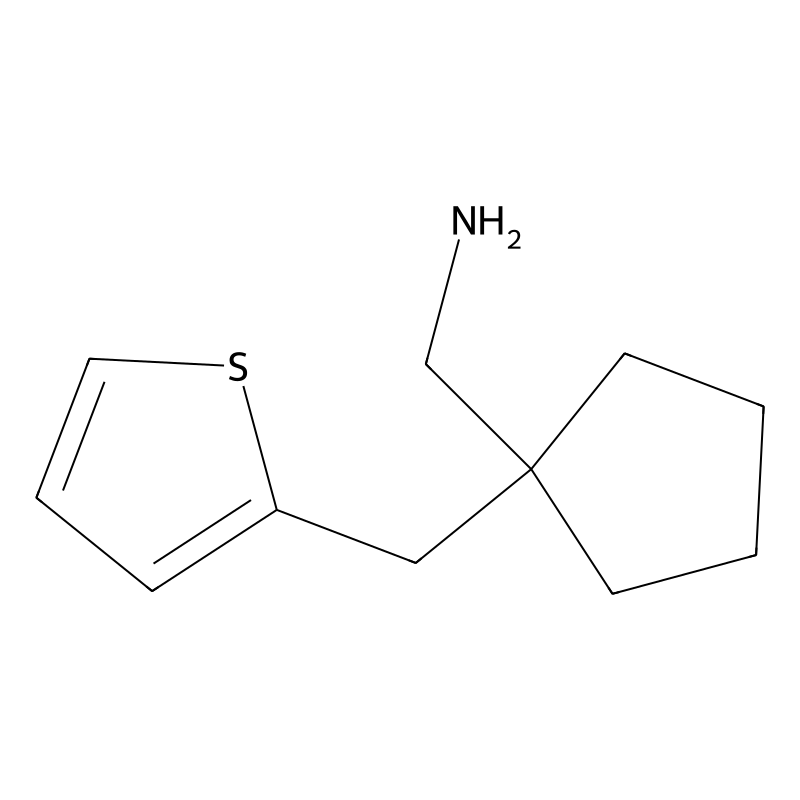(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine is an organic compound characterized by its unique structure, which includes a cyclopentyl group linked to a thiophene ring and a methanamine moiety. Its molecular formula is , and it has a molecular weight of approximately 195.32 g/mol. The compound is typically a liquid at room temperature and exhibits properties that make it useful in various chemical and biological applications .
- Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, which are important intermediates in organic synthesis.
- Reduction: It can be reduced to yield tetrahydrothiophene derivatives, expanding its utility in synthetic chemistry.
- Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various amides and other derivatives .
Common Reagents and Conditions
Reagents commonly used include:
- Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
- Reducing agents: Lithium aluminum hydride is often used for reduction processes.
- Acyl chlorides: Employed in substitution reactions to synthesize amides.
Research indicates that (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine may possess significant biological activity. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological investigation. Its mechanism of action likely involves interaction with specific enzymes or receptors, modulating various biological pathways .
The synthesis of (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine typically involves:
- Formation of Thiophene Derivative: Cyclopentyl bromide is reacted with thiophene-2-carbaldehyde.
- Reductive Amination: The resulting product undergoes reductive amination using reducing agents like sodium borohydride or lithium aluminum hydride to yield the final amine compound.
Industrial methods may scale these processes, optimizing reaction conditions for higher yields and purity through techniques like continuous flow reactors and advanced purification methods such as chromatography .
(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine finds applications across several fields:
- Chemistry: Utilized as a building block in the synthesis of complex organic molecules.
- Biology: Investigated for its potential therapeutic properties, particularly in antimicrobial and anti-inflammatory research.
- Medicine: Explored as an intermediate in drug development, potentially leading to new pharmaceutical agents.
- Industry: Employed in the manufacture of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Studies on (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine's interactions with biological targets are ongoing. Preliminary findings suggest that it may act as an inhibitor for certain enzymes or receptors involved in inflammatory responses. Further research is necessary to elucidate its complete pharmacological profile and potential therapeutic applications .
Several compounds share structural similarities with (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine. These include:
- Cyclopentyl(thiophen-3-yl)methanamine
- Cyclopentyl(furan-2-yl)methanamine
- Cyclopentyl(pyridin-2-yl)methanamine
Uniqueness
The uniqueness of (1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine lies in its specific thiophene substitution pattern, which imparts distinct electronic and steric properties compared to other similar compounds. This characteristic enhances its potential for diverse applications in material science and medicinal chemistry .








